molecular formula C10H11NO3S B14911053 2-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfanyl)acetamide

2-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfanyl)acetamide

Cat. No.: B14911053
M. Wt: 225.27 g/mol
InChI Key: YFOACYXAGHCTEG-UHFFFAOYSA-N
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Description

2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thio)acetamide is an organic compound that features a benzodioxin ring fused with a thioacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thio)acetamide typically involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxin with thioacetamide under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioacetamide group to a thiol or amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thioacetamide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thio)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thio)acetamide exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)imidazo[1,2-a]pyridin-6-amine
  • 5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazole-3-carbaldehyde
  • 4,5-Dihydro-6-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)pyridazin-3(2H)-one

Uniqueness

What sets 2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thio)acetamide apart from similar compounds is its unique combination of the benzodioxin and thioacetamide groups, which confer distinct chemical reactivity and potential biological activities .

Properties

Molecular Formula

C10H11NO3S

Molecular Weight

225.27 g/mol

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)acetamide

InChI

InChI=1S/C10H11NO3S/c11-10(12)6-15-7-1-2-8-9(5-7)14-4-3-13-8/h1-2,5H,3-4,6H2,(H2,11,12)

InChI Key

YFOACYXAGHCTEG-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)SCC(=O)N

Origin of Product

United States

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